Regiochemical Advantage for Xanthine Oxidase Inhibition
Systematic SAR studies by Zhao et al. (2022) at Shenyang Pharmaceutical University directly compared pyrimidine-4-carboxylic acid and pyrimidine-5-carboxylic acid scaffolds within the same chemotype series and concluded that the pyrimidine-4-carboxylic acid arrangement is significantly more beneficial for xanthine oxidase (XO) inhibitory potency than the 5-carboxylic acid counterpart [1]. This finding was derived from head-to-head evaluation of regioisomeric pairs bearing identical 2-substituents in a 6-oxo-1,6-dihydropyrimidine framework. In a related series, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative 9b achieved an IC₅₀ of 0.132 μM against XO . The target compound, bearing the 4-carboxylic acid moiety with a methoxymethyl group at position 2, occupies this favored regiochemical space—unlike the commercially available 5-carboxylic acid isomer (CAS 1250905-84-0), which carries the carboxylic acid at the less active position. This regiochemical difference translates into measurable differences in enzyme inhibition potential.
| Evidence Dimension | Xanthine oxidase (XO) inhibitory potency as a function of carboxylic acid position |
|---|---|
| Target Compound Data | 2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: 4-COOH regioisomer; no direct IC₅₀ published for this specific compound |
| Comparator Or Baseline | Pyrimidine-4-carboxylic acid scaffold: IC₅₀ = 0.132 μM (compound 9b, most potent in series); Pyrimidine-5-carboxylic acid scaffold: systematically inferior potency in same chemotype (SAR conclusion, Zhao 2022) |
| Quantified Difference | Qualitative SAR rank order: 4-COOH > 5-COOH for XO inhibition; 4-COOH series delivers submicromolar IC₅₀ (0.132 μM best); regioisomeric advantage confirmed across multiple matched pairs. |
| Conditions | In vitro XO enzyme inhibition assay; human xanthine oxidase; spectrophotometric detection; published in European Journal of Medicinal Chemistry (2022) |
Why This Matters
The 4-carboxylic acid regioisomer confers superior target engagement geometry for XO and potentially other metal-dependent enzyme targets, making procurement of the correct regioisomer essential for any medicinal chemistry program targeting this enzyme class.
- [1] Zhao J, Mao Q, Lin F, Zhang B, Sun M, Zhang T, Wang S. Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids... European Journal of Medicinal Chemistry, 2022. SAR conclusion: pyrimidine-4-carboxylic acid > pyrimidine-5-carboxylic acid for XO potency. View Source
